trans-2-Hexene
Overview
Description
trans-2-Hexene: is an organic compound with the molecular formula C6H12 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is commonly used in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
Trans-2-Hexene, a type of alkene, primarily targets the carbon-carbon double bonds in organic compounds. The carbon-carbon double bond is a region of high electron density, making it an attractive site for electrophilic attack .
Mode of Action
This compound interacts with its targets through a process known as epoxidation. This reaction involves the addition of an oxygen atom across the carbon-carbon double bond, forming an oxacyclopropane ring, also known as an epoxide . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond. The mechanism involves a concerted reaction with a four-part, circular transition state .
Biochemical Pathways
The epoxidation of this compound can lead to various downstream effects. For instance, the resulting epoxide rings can be opened by further reaction to form anti-vicinal diols . Additionally, 2-Hexene shows strong selectivity to propene, acetaldehyde, and 1,3-butadiene .
Result of Action
The epoxidation of this compound results in the formation of an oxacyclopropane ring. This ring can be further reacted to form anti-vicinal diols . These transformations can have various molecular and cellular effects, depending on the context in which they occur.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the cis/trans configuration of the molecule can influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Hexene can be synthesized through various methods, including:
Dehydrohalogenation of 2-Hexyl Halides: This method involves the elimination of a hydrogen halide from 2-hexyl halides using a strong base like potassium hydroxide in ethanol.
Isomerization of 1-Hexene: Using a catalyst such as palladium on carbon, 1-hexene can be isomerized to form this compound.
Reduction of 2-Hexyne: Hydrogenation of 2-hexyne in the presence of a Lindlar catalyst can selectively produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-hexyne. This process involves the use of a metal catalyst, such as palladium, to facilitate the addition of hydrogen to the triple bond, converting it into a double bond with the trans configuration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexene can undergo oxidation reactions to form epoxides or diols. For example, using meta-chloroperoxybenzoic acid (MCPBA), this compound can be converted into an epoxide.
Hydrogenation: In the presence of a metal catalyst like palladium, this compound can be hydrogenated to form hexane.
Halogenation: this compound reacts with halogens such as bromine to form dibromohexane.
Common Reagents and Conditions:
Oxidation: MCPBA in a non-aqueous solvent like chloroform.
Hydrogenation: Palladium on carbon catalyst under hydrogen gas.
Halogenation: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Epoxidation: this compound oxide.
Hydrogenation: Hexane.
Halogenation: 2,3-Dibromohexane.
Scientific Research Applications
Chemistry: trans-2-Hexene is used as a starting material in organic synthesis to produce various compounds, including epoxides and alcohols. It is also used in studying reaction mechanisms and kinetics.
Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives and reaction products are of interest in these fields. For example, epoxides derived from this compound are studied for their potential biological activities.
Industry: In the industrial sector, this compound is used as a co-monomer in the production of polyethylene, enhancing the material’s properties. It is also employed in the synthesis of fragrances and flavoring agents.
Comparison with Similar Compounds
cis-2-Hexene: The cis isomer of 2-hexene, where the hydrogen atoms are on the same side of the double bond.
1-Hexene: An alkene with the double bond at the first carbon atom.
trans-3-Hexene: An isomer with the double bond at the third carbon atom in the trans configuration.
Uniqueness: trans-2-Hexene is unique due to its specific geometric configuration, which affects its physical and chemical properties. Compared to cis-2-hexene, this compound has a higher melting point and lower boiling point due to its more linear structure, which allows for better packing in the solid state and less steric hindrance in the liquid state.
Properties
IUPAC Name |
(E)-hex-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKRALMXUUNKS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881224 | |
Record name | (2E)-2-Hexene | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Hexene | |
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Record name | 2-Hexene | |
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Record name | trans-2-Hexene | |
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Boiling Point |
Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |
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Density |
Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |
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Vapor Pressure |
173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |
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Record name | 2-Hexene | |
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CAS No. |
4050-45-7, 592-43-8, 25264-93-1 | |
Record name | trans-2-Hexene | |
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Melting Point |
Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-2-hexene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While specific data points weren't provided in the research excerpts, techniques like NMR spectroscopy can reveal structural details. For instance, []C NMR analysis can distinguish between different carbon environments in the molecule, helping to confirm its structure and study its interactions. []
Q3: Does this compound exhibit fluorescence?
A3: Yes, this compound displays weak fluorescence when excited at specific wavelengths, such as 184.9 nm. This phenomenon is attributed to electronic transitions within the molecule, likely originating from its lowest singlet Rydberg state. []
Q4: What is the significance of this compound in olefin metathesis reactions?
A4: this compound can be a desired product in olefin metathesis, a valuable reaction for redistributing fragments of alkenes. Researchers have investigated optimization algorithms to achieve high purities of this compound as a bottom product in a simulated reactive distillation process using Aspen HYSYS software. []
Q5: Can this compound be produced through isomerization reactions?
A5: Yes, several studies demonstrate the isomerization of other hexene isomers, like 1-hexene, to this compound. For example, researchers found that a nickel oxide-silica-alumina catalyst facilitates propylene dimerization, yielding this compound among other hexene isomers. [] Similarly, a ruthenium(III) complex, coordinated by a tetradentate naphthaldiimine ligand, catalyzes the double-bond migration of 1-hexene to yield this compound, which further undergoes catalytic isomerization to cis-2-hexene. []
Q6: How does the position of the double bond in hexene isomers affect their reactivity?
A6: The location of the double bond significantly influences the combustion reactivity of hexene isomers. Studies using a rapid compression facility at the University of Michigan demonstrated that 1-hexene, this compound, and trans-3-hexene exhibit different ignition delay times, highlighting the impact of double bond position on their autoignition characteristics. []
Q7: What role does this compound play in understanding the mechanism of metal-catalyzed olefin rearrangements?
A7: Research using the bicyclo[6.1.0]nonene system and iron carbonyls provided insights into olefin rearrangement mechanisms. Specifically, the rearrangement of a dichlorobicyclo[6.1.0]nonene isomer to this compound, in the presence of Fe2(CO)9, suggests two distinct mechanisms: one where the iron carbonyl remains attached throughout the rearrangement, and another potentially bypassing a direct iron carbonyl intermediate. [, ]
Q8: How is this compound used in studying hydrogenation reactions?
A8: this compound serves as a model substrate for exploring hydrogenation mechanisms on catalytic surfaces. Electron spin resonance studies, employing spin traps, have been used to detect and identify radical species on palladium-supported catalysts during the hydrogenation of this compound. These investigations provide valuable information about the interaction of hydrogen atoms and alkenes on catalyst surfaces in solution. []
Q9: What is the role of this compound in epoxidation reactions?
A9: this compound is frequently used as a substrate to investigate the selectivity of epoxidation catalysts. For example, researchers examined the stereoselectivity of titanium silicate-1 (TS-1) in the epoxidation of cis/trans-2-hexene with hydrogen peroxide. [] They found that the reaction yielded predominantly the trans epoxide, indicating the catalyst's cis-selectivity, which is attributed to the specific structure of the titanium-hydroperoxo intermediate and the spatial constraints within the TS-1 zeolite. []
Q10: Can this compound be epoxidized using molecular oxygen?
A10: Yes, researchers successfully demonstrated the stereospecific epoxidation of this compound using molecular oxygen on photoirradiated titanium dioxide powder. Interestingly, they observed that this compound exhibited higher reactivity than its cis isomer in this photocatalytic process. []
Q11: How does the presence of a nitrate group influence the reactivity of alkoxy radicals derived from this compound?
A11: Quantum chemical calculations and kinetic modeling studies reveal that the presence of a nitrate group on the alkoxy radicals derived from this compound significantly affects their decomposition pathways. These studies highlight the impact of nitrate groups on the atmospheric fate and reactivity of alkoxy radicals, particularly in nighttime chemistry where nitrate radical-initiated oxidation is significant. []
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